molecular formula C25H28N4O3 B11191440 6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide

6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide

Cat. No.: B11191440
M. Wt: 432.5 g/mol
InChI Key: RHDUBIHVVGDQAC-UHFFFAOYSA-N
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Description

6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a pyrrolidine ring, and a benzylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine and pyrrolidine rings, followed by the introduction of the benzylamine group. Common synthetic routes may include:

    Formation of Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of Benzylamine Group: The benzylamine group can be introduced through nucleophilic substitution reactions, where the benzylamine reacts with a suitable leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-[(3,4-dimethoxybenzyl)amino]-3-methyl-5-nitroso-4(3H)-pyrimidinone
  • Indole derivatives

Uniqueness

6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

6-[3-[(2,3-dimethoxyphenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C25H28N4O3/c1-31-22-10-6-7-18(24(22)32-2)15-26-21-13-14-29(17-21)23-12-11-19(16-27-23)25(30)28-20-8-4-3-5-9-20/h3-12,16,21,26H,13-15,17H2,1-2H3,(H,28,30)

InChI Key

RHDUBIHVVGDQAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCN(C2)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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